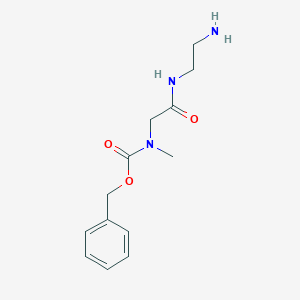
Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of carbamic acid and is characterized by the presence of both benzyl and aminoethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-aminoethylamino)-2-oxoethyl(methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory actions. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparación Con Compuestos Similares
Benzyl carbamate: Similar structure but lacks the aminoethyl group.
N-(2-Aminoethyl)carbamic acid benzyl ester: Similar structure but differs in the substitution pattern.
2-Aminothiazole-based compounds: Share similar biological activities but have different core structures .
Uniqueness: Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
171290-67-8 |
|---|---|
Fórmula molecular |
C13H19N3O3 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
benzyl N-[2-(2-aminoethylamino)-2-oxoethyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H19N3O3/c1-16(9-12(17)15-8-7-14)13(18)19-10-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3,(H,15,17) |
Clave InChI |
VGPZHAADRJCQQS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)NCCN)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



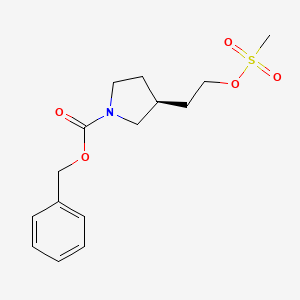
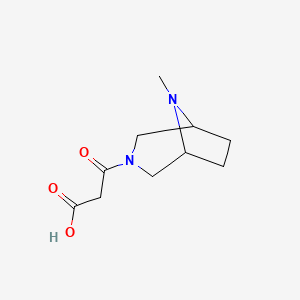

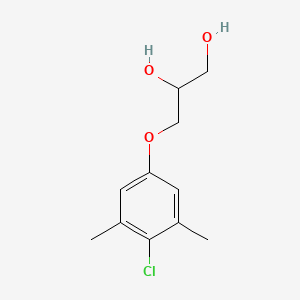
![(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
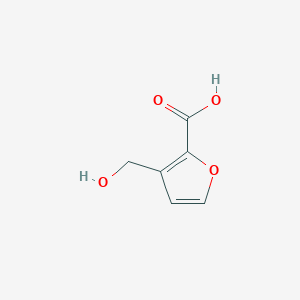
![3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13950286.png)
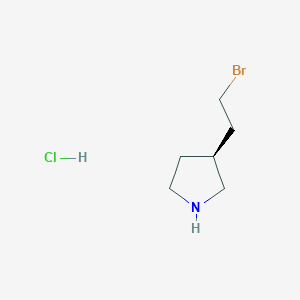
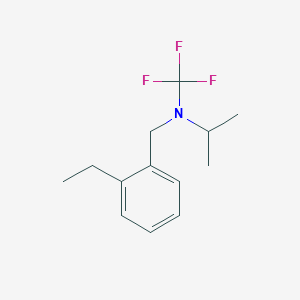

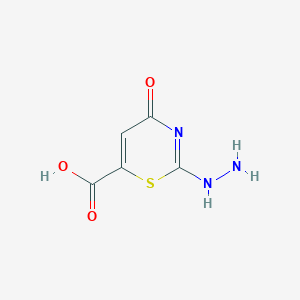
![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)

